7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine: is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a chlorine atom at the 7th position and an ethylpropyl group at the 5th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors. One common method involves the condensation of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its photophysical properties. It can be used in imaging techniques to study cellular processes .
Medicine: The compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of drugs targeting various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it has been studied for its potential to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: Compared to these similar compounds, 7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of the chlorine atom and the ethylpropyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14ClN3 |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
7-chloro-5-pentan-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H14ClN3/c1-3-8(4-2)9-7-10(12)15-11(14-9)5-6-13-15/h5-8H,3-4H2,1-2H3 |
InChI Key |
FEVYBQRHEPIDKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC2=CC=NN2C(=C1)Cl |
Origin of Product |
United States |
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